molecular formula C9H17N3O B2438199 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one CAS No. 790232-37-0

4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one

Cat. No.: B2438199
CAS No.: 790232-37-0
M. Wt: 183.255
InChI Key: OBTHJGUBFUJLKA-UHFFFAOYSA-N
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Description

4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one (CAS 790232-37-0) is a tetrahydropyrimidine (THPM) derivative, a class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities in research settings . THPM scaffolds are of significant interest in medicinal chemistry due to their structural similarity to natural pyrimidine bases, which are fundamental components of DNA and RNA . This structural relationship suggests potential for interactions with biological macromolecules, making such compounds valuable tools for investigating novel therapeutic pathways . Research into tetrahydropyrimidine analogs has demonstrated their potential in various biological activities, including serving as antimicrobial, anticancer, and antiviral agents . The core tetrahydropyrimidine structure is a common feature in several anthelmintic agents and has been explored in the development of integrin-targeted molecular probes for optical imaging of tumor vasculature . The specific substituents on the THPM core, such as the 4-amino and 1-(3-methylbutyl) groups in this compound, are critical in determining its physicochemical properties and binding affinity, which can be optimized for specific research applications . This product is provided for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-amino-3-(3-methylbutyl)-4,5-dihydropyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-7(2)3-5-12-6-4-8(10)11-9(12)13/h7H,3-6H2,1-2H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTHJGUBFUJLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(=NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylbutylamine with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydropyrimidines and their derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its tetrahydropyrimidine ring structure allows for further functionalization and modification, making it a versatile intermediate in organic synthesis.

Biology

Research has indicated that 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one may act as an enzyme inhibitor . It interacts with biological macromolecules, potentially affecting metabolic pathways. Studies have shown that it can inhibit enzymes involved in critical biological processes.

Medicine

The compound is being investigated for its therapeutic properties , particularly in:

  • Pharmaceutical Development: As a pharmaceutical intermediate for various drugs.
  • Potential Drug Targets: Its mechanism of action may involve binding to specific enzyme active sites, thereby blocking substrate access and modulating metabolic pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure contributes to enhanced performance characteristics in various formulations.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of tetrahydropyrimidinones could effectively inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease management. The binding affinity of this compound was significantly higher than that of its analogs.

Case Study 2: Antimicrobial Properties

Research indicated that compounds similar to this compound exhibited significant antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL for related compounds.

Mechanism of Action

The mechanism by which 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include inhibition of metabolic enzymes and modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 4-Amino-1-(3-methylbutyl)-5,6-dihydropyrimidin-2-one
  • 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-thione

Comparison: Compared to its analogs, 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one exhibits unique properties such as higher stability and specific reactivity towards certain reagents. Its tetrahydropyrimidine ring structure provides a distinct advantage in terms of binding affinity and selectivity in biological systems .

Biological Activity

4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one is a compound belonging to the tetrahydropyrimidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H15N3OC_9H_{15}N_3O. Its structure features a tetrahydropyrimidine ring substituted with an amino group and a branched alkyl chain. This specific arrangement is crucial for its biological interactions.

Pharmacological Effects

Research indicates that tetrahydropyrimidines exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains. For instance, derivatives of tetrahydropyrimidines have been reported to act as effective inhibitors of bacterial growth due to their ability to disrupt cellular processes.
  • Cytotoxicity : Studies have demonstrated that certain tetrahydropyrimidine derivatives can induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy.
  • Vasodilatory Effects : Some analogs have been studied for their ability to induce vasodilation, which can be beneficial in treating cardiovascular diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Key findings include:

  • Substituent Effects : The presence of the 3-methylbutyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
  • Amino Group Positioning : The amino group at position 4 is critical for interaction with biological targets, influencing binding affinity and potency.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited significant antibacterial activity at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of tetrahydropyrimidine derivatives on human breast cancer cell lines (MCF-7). The results showed that compounds with structural similarities to our target compound induced cell death at concentrations as low as 25 µM, suggesting a promising avenue for further research in cancer therapeutics .

Data Tables

Biological Activity IC50/EC50 Values Reference
Antibacterial (S. aureus)10 - 50 µg/mL
Cytotoxicity (MCF-7)25 µM
Vasodilatory EffectEC50 = 0.97 - 15.51 µM

Q & A

Q. What are the established synthetic routes for 4-Amino-1-(3-methylbutyl)-1,2,5,6-tetrahydropyrimidin-2-one, and what precursors are commonly employed?

The compound is synthesized via cyclization of 4-amino-pyrimidine derivatives. A common precursor is 4-amino-6-chloro-2-methylthiopyrimidine, which undergoes alkylation with 3-methylbutyl groups under reflux in aprotic solvents (e.g., DMF or THF). Subsequent hydrogenation using catalysts like Pd/C achieves tetrahydropyrimidine ring formation . Alternative routes involve modifying 4-amino-1-benzyl tetrahydropyridine carboxylate derivatives through nucleophilic substitution .

Q. How is the compound characterized using spectroscopic techniques (NMR, MS, IR)?

Structural confirmation requires multi-nuclear NMR (1H, 13C) to resolve substituent positions and hydrogenation patterns. For example, 1H NMR identifies methylbutyl protons (δ 0.8–1.6 ppm) and NH2 groups (δ 5.2–6.0 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 212.16), while IR confirms carbonyl (1650–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .

Q. What analytical methods are recommended for purity assessment in pharmacological studies?

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves >95% purity. UV detection at 254 nm is standard. For trace impurities, LC-MS with electrospray ionization (ESI) identifies degradation products, such as oxidized pyrimidine derivatives .

Q. What pharmacological screening assays are used to evaluate its bioactivity?

Primary screens include:

  • Kinase inhibition assays : EGFR or PDE inhibition via fluorescence polarization (IC50 determination) .
  • Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative strains) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent positions) influence pharmacological activity?

Systematic SAR studies reveal:

  • Alkyl chain elongation (e.g., from 3-methylbutyl to pentyl) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Substituent positioning : Electron-withdrawing groups (e.g., F) at the pyrimidine C2 position improve kinase inhibition (e.g., EGFR IC50 reduction from 1.2 µM to 0.4 µM) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized assay protocols : Fixed ATP concentrations (e.g., 10 µM) in kinase assays to minimize IC50 variability .
  • Cell line validation : Use authenticated lines (e.g., ATCC-certified) to reduce proliferation rate discrepancies .

Q. What experimental designs optimize in vivo pharmacokinetic profiling?

  • Dosing regimen : Single-dose oral administration (10 mg/kg) in rodents, with plasma sampling at 0.5, 2, 6, and 24 hours. LC-MS/MS quantifies parent compound and metabolites (e.g., N-oxide derivatives) .
  • Tissue distribution : Radiolabeled (14C) compound tracks accumulation in target organs (e.g., liver, brain) .

Q. How does the compound interact with biological targets at the molecular level?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding to EGFR’s ATP pocket. Key interactions:

  • Hydrogen bonding between the pyrimidin-2-one carbonyl and Lys721.
  • Hydrophobic contacts with 3-methylbutyl and Val702 .

Q. What computational methods predict metabolic stability and toxicity?

  • Metabolism : CYP450 isoform profiling (e.g., CYP3A4-mediated N-dealkylation) using in silico tools like StarDrop .
  • Toxicity : ProTox-II predicts hepatotoxicity (probability score >0.7) due to reactive imine intermediates .

Q. How are structural analogs synthesized to improve aqueous solubility without compromising activity?

  • Polar substituents : Introduce hydroxyl groups (e.g., C4-OH) via Sharpless dihydroxylation, increasing solubility by 3-fold (logP reduction from 2.1 to 1.4) .
  • Prodrug strategies : Phosphate ester derivatives enhance bioavailability (e.g., 80% vs. 45% for parent compound) .

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